3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-5-1-2-8-6-10-9-3-4-11-12(9)7-8/h3-4,6-7,13H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKGRSHIJATHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83724-97-4 | |
| Record name | 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives, Including 3 Pyrazolo 1,5 a Pyrimidin 6 Yl Propan 1 Ol and Analogues
Fundamental Cyclization Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Corersc.orgnih.gov
The most prevalent route for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 1,3-bisnucleophilic 3-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.com This approach allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the final heterocyclic system. mdpi.com
The reaction between a 3-aminopyrazole (B16455) and a three-carbon biselectrophile is a robust and widely adopted method for the synthesis of the pyrazolo[1,5-a]pyrimidine skeleton. The regioselectivity of this reaction is generally high, attributed to the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group of the pyrazole (B372694) ring. researchgate.net
The condensation of 3-aminopyrazoles with β-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classical and efficient method for forming the pyrimidine (B1678525) ring. nih.gov The reaction mechanism involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrazolo[1,5-a]pyrimidine system. nih.gov These reactions can be promoted under either acidic or basic conditions. nih.gov
For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This dihydroxy intermediate can then be further functionalized, for example, by chlorination with phosphorus oxychloride to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a versatile precursor for further modifications. nih.gov
| 3-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 3-Aminopyrazole | Ethyl 3-ethoxyprop-2-enoate | DMF, heat | 4H,5H-Pyrazolo[1,5-a]pyrimidin-5-one | biorxiv.org |
| 5-Aminopyrazoles | 1,3-Diketones | Consecutive multicomponent reaction | Substituted Pyrazolo[3,4-b]pyridines | researchgate.net |
Enaminones and related substrates, such as chalcones, are effective 1,3-biselectrophilic synthons for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction with 3-aminopyrazoles proceeds via a cyclocondensation mechanism. nih.gov This method is particularly valuable for introducing a wide variety of substituents onto the pyrimidine ring. nih.gov For example, a series of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines were synthesized by condensing 5-amino-4-cyano-3-substituted-1H-pyrazoles with various enaminones in the presence of glacial acetic acid at room temperature. dntb.gov.ua
In a one-pot cyclization methodology, 3-halo-pyrazolo[1,5-a]pyrimidine derivatives were synthesized from the reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov This approach efficiently forms the core structure and introduces a halogen atom in a single step. nih.gov
| 3-Aminopyrazole Derivative | Enaminone/Related Substrate | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-4-cyano-3-substituted-1H-pyrazoles | Various enaminones | Glacial acetic acid, room temperature | 7-Aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines | dntb.gov.ua |
| Amino pyrazoles | Enaminones or Chalcones | Potassium persulfate (K₂S₂O₈), Sodium halide | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| 1H-Pyrazol-5-amine derivatives | 3-(Dimethylamino)-2-(4-nitrophenyl) acrylonitrile | Acidic conditions (HCl in ethanol), acetone | Substituted Pyrazolo[1,5-a]pyrimidines | researchgate.net |
Cascade reactions offer an efficient pathway to construct complex molecular architectures like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single synthetic operation. One such route enables the synthesis of pyrazolo[1,5-a]pyrimidines with aryl substitution at the 3-position and a leaving group at the 5-position. nih.gov
This specific cascade cyclization begins with an aryl-substituted acetonitrile, which is treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediate. This intermediate then reacts with hydrazine (B178648) in the presence of glacial acetic acid to yield a 4-phenyl-1H-pyrazol-5-amine. nih.gov The subsequent reaction of this aminopyrazole with another electrophilic partner leads to the final pyrazolo[1,5-a]pyrimidine structure. This multi-step, one-pot approach is highly efficient for building specifically substituted derivatives. nih.gov
Condensation Reactions Involving 3-Aminopyrazoles and 1,3-Biselectrophilic Synthons
Advanced Synthetic Transformations and Functionalization Techniquesnih.govrsc.orgnih.gov
Post-synthesis functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for diversifying the scaffold and performing structure-activity relationship (SAR) studies. nih.govrsc.org Advanced techniques, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for this purpose. rsc.org
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrimidine skeleton. rsc.org These reactions typically start from a halogenated pyrazolo[1,5-a]pyrimidine precursor. nih.govrsc.org
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is frequently employed. For example, a 5-chloro-7-morpholino pyrazolo[1,5-a]pyrimidine derivative was successfully coupled with indole-4-boronic acid pinacol (B44631) ester using tetrakis(triphenylphosphine)palladium(0) as the catalyst and aqueous sodium carbonate as the base. nih.gov This reaction selectively introduced the indole (B1671886) moiety at the C5 position of the pyrazolo[1,5-a]pyrimidine core. nih.gov
Researchers have also developed efficient microwave-assisted Suzuki-Miyaura cross-coupling protocols for the C3-arylation of fluorinated 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, demonstrating the versatility of this method for creating derivatives with significant biological potential. rsc.org Furthermore, palladium catalysis can be used for direct C-H/C-H cross-coupling reactions, linking pyrazolo[1,5-a]pyrimidines with various heteroarenes without the need for pre-functionalization of the starting materials. rsc.org
| Pyrazolo[1,5-a]pyrimidine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Feature | Reference |
|---|---|---|---|---|---|
| 2-[(Benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 5-(Indol-4-yl) substitution | nih.gov |
| Fluorinated 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones | Various arylboronic acids | Pd catalyst, microwave irradiation | Suzuki-Miyaura Coupling | C3-Arylation | rsc.org |
| Pyrazolo[1,5-a]pyrimidines | Thiophenes, thiazoles, furans, indoles | Pd(OAc)₂, AgOAc (oxidant) | Oxidative C-H/C-H Cross-Coupling | Direct heteroarene coupling | rsc.org |
Multicomponent Reaction (MCR) Strategies for Enhanced Efficiency
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, celebrated for their ability to construct complex molecules from three or more starting materials in a single, one-pot operation. distantreader.org This approach is prized for its high atom economy, procedural simplicity, and the rapid generation of molecular diversity. distantreader.orgresearchgate.net In the context of pyrazolo[1,5-a]pyrimidine synthesis, MCRs offer a highly efficient route to this privileged scaffold. researchgate.netnih.gov
A prevalent and effective MCR strategy involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as a β-dicarbonyl compound, malononitrile, or ethyl cyanoacetate. nih.gov This reaction typically proceeds through the formation of an imine intermediate, which then undergoes a nucleophilic attack and subsequent cyclization to furnish the pyrazolo[1,5-a]pyrimidine core. nih.gov The efficiency of these reactions can often be enhanced through microwave irradiation, which significantly reduces reaction times and improves yields. nih.gov For instance, a rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating provides a versatile method for producing a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov
The key advantages of MCRs include high selectivity, excellent yields, and the use of simple, readily available reagents. distantreader.org These reactions are fundamental in creating libraries of structurally diverse compounds for biological screening and drug discovery programs. mdpi.com
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The integration of green chemistry principles into synthetic methodologies is a critical aspect of modern chemical research, aiming to reduce environmental impact and enhance sustainability. rasayanjournal.co.in For the synthesis of pyrazolo[1,5-a]pyrimidines, several green approaches have been developed, focusing on the use of safer solvents, energy-efficient reaction conditions, and waste reduction. nih.govrasayanjournal.co.in These methods represent environmentally benign alternatives to traditional synthetic protocols that often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in
Key green strategies employed in this field include microwave-assisted synthesis, reactions in aqueous media or under solvent-free conditions, and the use of ultrasonic irradiation. nih.govrasayanjournal.co.inbme.hu These techniques not only shorten reaction times and simplify workup procedures but also lead to higher yields and purer products, making them financially and environmentally advantageous. rasayanjournal.co.inrsc.org The Reaction Mass Efficiency (RME), a metric used to evaluate the greenness of a chemical process, has been shown to be favorable for these modern synthetic approaches. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become an invaluable technique for the rapid and efficient production of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov This method utilizes microwave energy to heat reactions directly and uniformly, often leading to dramatic reductions in reaction times—from hours to mere minutes—and significant improvements in product yields. nih.govresearchgate.net
A notable application is the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles, which can be performed under solvent- and catalyst-free conditions to produce 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%) within minutes. researchgate.net Similarly, three-component reactions benefit immensely from microwave heating, facilitating the rapid assembly of the pyrazolo[1,5-a]pyrimidine core with high purity. nih.gov The combination of microwave heating with one-pot sequential reactions further enhances sustainability by avoiding the isolation and purification of intermediate compounds. semanticscholar.org
The following table summarizes representative examples of microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
| Reactants | Conditions | Product | Yield | Reaction Time | Reference |
| 3-amino-1H-pyrazoles, aldehydes, β-dicarbonyl compounds | Microwave irradiation | Substituted pyrazolo[1,5-a]pyrimidines | High | Minutes | nih.gov |
| β-enaminones, NH-5-aminopyrazoles | Microwave irradiation, 180°C, solvent-free | 2,7-disubstituted pyrazolo[1,5-a]pyrimidines | 88-97% | 2 min | researchgate.net |
| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, benzylidene malononitrile | Microwave irradiation, 120°C | Substituted pyrazolo[1,5-a]pyrimidine | Not specified | 20 min | nih.gov |
Solvent-Free and Aqueous Media Protocols
Adhering to green chemistry principles, significant efforts have been made to replace volatile and hazardous organic solvents with more environmentally friendly alternatives or to eliminate them entirely. rasayanjournal.co.in Solvent-free reactions, often conducted under microwave irradiation or with grinding techniques, offer benefits such as clean reaction profiles, high yields, and simplified product isolation. rasayanjournal.co.inresearchgate.netresearchgate.net The solvent-free cyclocondensation of β-enaminones and 5-aminopyrazoles is a prime example of this efficient and eco-friendly approach. rsc.orgresearchgate.net
Aqueous media, particularly water-ethanol mixtures, have also been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govbme.hu Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A recently developed protocol utilizes ultrasonic irradiation to facilitate the reaction of aminopyrazoles with acetylenic esters in an aqueous ethanol (B145695) medium, providing good yields of the desired products. bme.hu This method is noted for its simplicity, short reaction times, and environmental friendliness. bme.hu The use of water as a solvent can also be highly effective for specific transformations, such as the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, where it supports both the core ring formation and the oxidative halogenation step. nih.gov
| Protocol | Reactants | Conditions | Solvent | Advantages | Reference |
| Solvent-Free Cyclocondensation | β-enaminones, NH-5-aminopyrazoles | Microwave irradiation, 180°C | None | High yields, short reaction time, catalyst-free | rsc.orgresearchgate.net |
| Ultrasonic-Assisted Synthesis | 5-aminopyrazoles, acetylenic esters | Ultrasonic irradiation, KHSO4 | Aqueous ethanol | Good yields, short reaction times, environmentally friendly | bme.hu |
| Oxidative Halogenation | Amino pyrazoles, enaminones, NaI | K2S2O8 | Water | Nearly quantitative yields, high efficiency | nih.gov |
Specific Synthetic Approaches for Derivatives Bearing Hydroxyl-Containing Side Chains, such as Propanol (B110389) Moieties
The introduction of functionalized side chains, particularly those containing hydroxyl groups like a propanol moiety, onto the pyrazolo[1,5-a]pyrimidine scaffold is crucial for modulating the compound's physicochemical and pharmacological properties. While a direct, one-step synthesis of 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol is not prominently detailed, established synthetic transformations on the pyrazolo[1,5-a]pyrimidine core can be employed to achieve this structure.
A common strategy involves the functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine ring. For instance, a pyrimidine ring bearing a suitable precursor group at the 6-position, such as an ester or a halide, can serve as a synthetic handle.
Reduction of an Ester Group: A pyrazolo[1,5-a]pyrimidine-6-carboxylate derivative can be reduced to the corresponding primary alcohol. For example, the reduction of an ester at the C(2) position to a hydroxymethyl group (-CH₂OH) has been successfully achieved using reducing agents like sodium borohydride. nih.gov A similar strategy could be applied to a 6-(ethoxycarbonyl) or a 6-(2-ethoxycarbonylethyl) precursor to yield the desired propanol side chain.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful tools for creating carbon-carbon bonds. nih.govnih.gov A 6-halo-pyrazolo[1,5-a]pyrimidine could be coupled with a suitable boronic acid or alkyne partner that already contains a protected hydroxyl group. For example, coupling with 3-(tetrahydropyranyloxy)prop-1-yne followed by hydrogenation of the triple bond and deprotection would yield the target propanol derivative.
Manipulation of Side Chains: More complex side chains containing hydroxyl groups have been introduced via multi-step sequences. For example, the synthesis of derivatives bearing a 2-(piperidin-4-yl)propan-2-ol (B1309101) moiety has been reported. nih.gov This synthesis involved steps such as the oxidation of an alcohol to an aldehyde using Dess-Martin periodinane, followed by reductive amination with an appropriate amine that contains the hydroxyl group. nih.govnih.gov This demonstrates the feasibility of incorporating complex, alcohol-bearing substituents onto the core structure.
A plausible synthetic route to this compound could therefore involve a Heck reaction between a 6-bromopyrazolo[1,5-a]pyrimidine (B50190) and allyl alcohol, followed by selective hydrogenation of the resulting double bond.
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms underlying the formation of the pyrazolo[1,5-a]pyrimidine ring is essential for optimizing reaction conditions and predicting regiochemical outcomes. The most fundamental synthetic route is the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic compound. nih.govmdpi.comnih.gov
The mechanism of this cyclocondensation reaction generally proceeds as follows:
Nucleophilic Attack: The 5-aminopyrazole acts as a binucleophile. The reaction initiates with the nucleophilic attack of the exocyclic amino group (-NH₂) onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. nih.gov
Intermediate Formation: This initial addition leads to the formation of an enamine or a hemiaminal intermediate.
Cyclization and Dehydration: An intramolecular cyclization then occurs, where the endocyclic N1 nitrogen of the pyrazole ring attacks the second carbonyl group of the 1,3-dicarbonyl moiety. This is followed by a dehydration step (loss of a water molecule) to form the aromatic pyrimidine ring, resulting in the fused pyrazolo[1,5-a]pyrimidine system. nih.gov
The reaction can be catalyzed by either acids or bases, which facilitate the nucleophilic addition and dehydration steps. nih.gov The specific substitution pattern on the final product is dictated by the structure of the 1,3-dicarbonyl compound or its equivalent, allowing for the targeted synthesis of derivatives with desired electronic and steric properties. nih.gov
In three-component reactions, the mechanism involves the initial formation of an intermediate from two components (e.g., an imine from an aldehyde and the aminopyrazole), which then reacts with the third component in a subsequent cyclization step to build the final heterocyclic product. nih.gov
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is fundamentally linked to the core heterocyclic structure. This scaffold's geometry is crucial for fitting into the binding sites of target proteins, particularly the ATP-binding pocket of kinases. nih.gov
Key structural motifs essential for activity include:
The Pyrazolo[1,5-a]pyrimidine Core: This fused ring system acts as the foundational scaffold. Its rigidity and planarity are critical for establishing effective interactions within the target's binding site. nih.gov It is frequently involved in forming crucial hydrogen bonds with the hinge region of kinases, a key interaction for many kinase inhibitors. mdpi.comlookchem.com
Hinge-Binding Interactions: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are pivotal for biological activity. For instance, the N1 atom of the scaffold has been shown to form a hydrogen bond with the backbone amide of key amino acid residues like Met592 in the hinge region of Tropomyosin receptor kinases (Trks), anchoring the inhibitor in the active site. mdpi.com
Peripheral Substitution Points: The various positions on the pyrazole (B372694) and pyrimidine (B1678525) rings (C2, C3, C5, C6, and C7) serve as points for introducing diverse substituents. These substitutions are critical for modulating potency, selectivity, and pharmacokinetic properties. The specific nature and placement of these substituents define the compound's interaction profile with its biological target. benthamdirect.comnih.gov
The inherent structure of the pyrazolo[1,5-a]pyrimidine nucleus makes it an effective framework for designing competitive inhibitors that occupy the ATP binding site of various kinases, a common mechanism of action for this class of compounds. nih.gov
Impact of Substituent Patterns on Molecular Interactions with Biological Targets
The specific substituents attached to the pyrazolo[1,5-a]pyrimidine core dramatically influence the molecule's interaction with its biological targets. nih.gov SAR studies have revealed that modifications at different positions can enhance potency, improve selectivity, and alter the pharmacological profile of the compounds.
Position 3 Substituents: Modifications at the C3 position significantly impact activity. For TrkA kinase inhibitors, introducing an amide bond of picolinamide (B142947) at this position was found to substantially boost inhibitory activity. mdpi.comresearchgate.net Similarly, placing substituents like pyrazole-3-carbonitrile or a triazole ring at C3 was crucial for achieving high potency against TrkA. researchgate.net
Position 5 Substituents: The C5 position is critical for interaction with several kinases. In the context of Pim-1 kinase inhibition, the substituent at the 5-position was deemed more critical for potency than the one at the 3-position, as it engages in key hydrogen bonding interactions with residues Asp-128 and Asp-131. nih.gov For Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position enhanced activity. mdpi.comresearchgate.net Furthermore, derivatives with a 5-indole group have shown high selectivity for PI3Kδ, potentially by forming an additional hydrogen bond with Asp-787 in the affinity pocket. nih.gov
Side Chain Characteristics: The nature of the side chain, often attached at the C5 or C6 position, is a key determinant of activity. For Pim-1 inhibitors, the length of the linker chain is crucial; a compound with a shorter chain completely lost its potency. nih.gov In contrast, for a series of Trk inhibitors, compounds featuring a two-carbon side chain demonstrated significantly higher activity than those with a three-carbon side chain. mdpi.com The terminal functional groups on these side chains are also important. The presence of a group with an active proton, such as a hydroxyl or amino group, was shown to enhance Pim-1 inhibition. nih.gov This is directly relevant to the 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol structure, which features a terminal hydroxyl group on a three-carbon chain.
Other Functional Groups: The addition of specific chemical groups can fine-tune interactions. For example, incorporating fluorine atoms can enhance interactions with specific residues like Asn655 in Trk, while a morpholine (B109124) group has been used to improve selectivity by mitigating off-target effects. mdpi.com
The following table summarizes the observed impact of various substituents on the activity of pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets.
| Target Kinase | Position | Substituent/Modification | Effect on Activity | IC₅₀ Value |
| TrkA | C3 | Amide of picolinamide | Significantly enhanced | 1.7 nM |
| TrkA, B, C | C5 | 5-azabicyclohexane | Potent inhibition | 3 nM (TrkA), 14 nM (TrkB), 1 nM (TrkC) |
| Pim-1 | C5 | (1-methylpiperidin-4-yl)methanamine | Active | 45 nM |
| Pim-1 | C5 | trans-1,4-diaminocyclohexane | Most potent in series | - |
| Pim-1 | C5 | Hydroxyl-containing groups | Potent inhibition | - |
| PI3Kδ | C5 | 2-difluoromethylbenzimidazole | Moderate inhibition | 475 nM |
| FLT3-ITD | - | Optimized substituents | Potent inhibition | 0.4 nM |
IC₅₀ values are indicative of the concentration required to inhibit 50% of the enzyme's activity and are sourced from multiple studies. mdpi.commdpi.comnih.gov
Development of SAR Models for Specific Enzyme and Receptor Systems
To better understand and predict the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, computational SAR models have been developed. These models provide quantitative insights into how different structural features influence inhibitory potency against specific targets.
A notable example is the development of a quantitative structure-activity relationship (QSAR) model for a series of 53 pyrazolo[1,5-a]pyrimidine analogues as inhibitors of Pim-1 and Pim-2 kinases. researchgate.net This study utilized several statistical techniques to correlate the chemical structures of the compounds with their observed inhibitory activities:
Stepwise Multiple Linear Regression (S-MLR)
Partial Least Squares (PLS)
k-Nearest Neighboring (kNN)
These QSAR models help identify key molecular descriptors—physicochemical properties or structural features—that are positively or negatively correlated with biological activity. researchgate.net For instance, such models can highlight the importance of specific electronic, steric, or hydrophobic properties at different substitution points. By understanding these relationships, medicinal chemists can more rationally design new derivatives with a higher probability of being potent and selective inhibitors. Structure-guided design, which often incorporates molecular docking and the analysis of protein-ligand crystal structures, is another powerful approach used to build predictive SAR models and guide the optimization process for targets like B-Raf kinase. lookchem.com
Lead Optimization Strategies through Structural Modification of the Pyrazolo[1,5-a]pyrimidine Core and Side Chains
Structure-Guided Design: This is a primary strategy where knowledge of the target's three-dimensional structure is used to design modifications. For B-Raf inhibitors, this approach was used to introduce specific groups at the C2 position of the scaffold that could form interactions with the kinase hinge region, leading to a significant improvement in both enzyme and cellular activity. lookchem.com
Side Chain Modification: The side chains of pyrazolo[1,5-a]pyrimidine derivatives are a major focus of optimization. In the development of Pim-1 inhibitors, an initial lead compound with a basic amine moiety showed potent activity but also undesirable inhibition of the hERG channel. Replacing this basic group with neutral functional groups, such as hydroxyls and ethers, successfully eliminated the hERG liability while maintaining potent Pim-1 inhibition. nih.gov
Macrocyclization: To enhance binding affinity and selectivity, linear pyrazolo[1,5-a]pyrimidine inhibitors have been converted into more conformationally constrained macrocyclic structures. mdpi.com This strategy can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to more potent inhibition, as demonstrated in the development of novel Trk and NAK kinase inhibitors. mdpi.combiorxiv.org
Property-Based Optimization: Beyond improving potency, lead optimization also focuses on enhancing drug-like properties. Starting with a lead pyrazolo[1,5-a]pyrimidin-7(4H)-one, structure- and property-based design approaches were used to generate potent and selective KDM5 inhibitors with improved cell potency and excellent oral bioavailability and pharmacokinetic profiles in mice. nih.govresearchgate.net This involves a multi-parameter optimization process to balance potency with absorption, distribution, metabolism, and excretion (ADME) properties.
Through these iterative cycles of design, synthesis, and testing, initial hits from screening campaigns have been successfully transformed into highly potent and selective clinical candidates for various diseases. nih.govrsc.org
Theoretical and Computational Chemistry Applied to Pyrazolo 1,5 a Pyrimidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations provide valuable insights into the intrinsic electronic properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core, which are crucial for understanding its chemical behavior and its ability to engage in intermolecular interactions.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Gaps
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of pyrazolo[1,5-a]pyrimidine derivatives. These studies focus on the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key determinants of a molecule's reactivity and electronic transitions.
The distribution of HOMO and LUMO across the pyrazolo[1,5-a]pyrimidine scaffold reveals regions that are prone to electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity.
DFT and time-dependent DFT (TD-DFT) calculations have also been used to understand the optical properties of this class of compounds, revealing that substitutions on the fused ring system can modulate absorption and emission intensities. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, thereby tuning the electronic and photophysical properties of the pyrazolo[1,5-a]pyrimidine core. rsc.org
Table 1: Representative Quantum Chemical Parameters for Pyrazolo[1,5-a]pyrimidine Systems
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO | Correlates with chemical reactivity and kinetic stability. |
Conformational Analysis of Flexible Side Chains, including Propanol (B110389)
The biological activity of a molecule is not only dependent on its electronic properties but also on its three-dimensional conformation. For derivatives like 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol, the flexible propanol side chain can adopt multiple conformations, and identifying the low-energy, bioactive conformation is crucial for understanding its interaction with a biological target.
Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps to identify the most stable conformers of the molecule in different environments. The orientation of the propanol group, particularly the hydroxyl moiety, can significantly influence the molecule's ability to form hydrogen bonds with amino acid residues in a protein's binding site. While specific studies on the propanol side chain of the title compound are not detailed in the provided results, the general importance of side-chain conformation is highlighted in structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine inhibitors. nih.gov For example, studies on related compounds have shown that the length and nature of side chains can impact binding affinity and selectivity. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of small molecules, such as this compound, to their protein targets, particularly protein kinases.
Prediction of Binding Modes and Key Intermolecular Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the ATP-binding pocket of various kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and PIM kinases. mdpi.comnih.govdntb.gov.ua A recurrent and crucial interaction observed in these studies is the formation of a hydrogen bond between the N1 atom of the pyrazolo[1,5-a]pyrimidine core and a backbone nitrogen atom of a conserved amino acid residue in the hinge region of the kinase. mdpi.com This interaction anchors the inhibitor in the active site. mdpi.com
For this compound, it is predicted that the pyrazolo[1,5-a]pyrimidine core would similarly engage with the hinge region. The propanol side chain at the 6-position can then extend into other regions of the binding pocket, where the terminal hydroxyl group can act as a hydrogen bond donor or acceptor, forming additional interactions with nearby amino acid residues and potentially enhancing binding affinity and selectivity. nih.gov
Table 2: Key Intermolecular Interactions of Pyrazolo[1,5-a]pyrimidines with Kinase Hinge Regions
| Kinase Target | Hinge Residue | Type of Interaction | Reference |
| TrkA | Met592 | Hydrogen Bond | mdpi.com |
| CDK2 | - | Hydrogen Bond | nih.gov |
| PIM-1 | - | Hydrophobic, Pi-stacking | researchgate.net |
| Casein Kinase 2 (CK2) | Val116 | Hydrogen Bond | biorxiv.org |
Elucidation of Specificities for Different Kinase Binding Pockets
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a versatile hinge-binding moiety for a range of kinases. biorxiv.org The selectivity of inhibitors based on this scaffold is often determined by the nature and substitution pattern of the side chains. nih.gov By modifying the substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring, it is possible to exploit subtle differences in the shape, size, and electrostatic environment of the ATP-binding pockets of different kinases. rsc.org
For instance, the propanol side chain of this compound could contribute to selectivity by forming specific interactions in the binding pocket of one kinase that are not possible in another. Molecular docking simulations allow for the comparison of binding modes and interaction energies across a panel of kinases, providing a rational basis for designing derivatives with improved selectivity profiles. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives have been performed to identify the key structural features that govern their kinase inhibitory activity. ijarbs.comresearchgate.net These studies typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive model. The results of such analyses can highlight the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for enhancing potency. researchgate.net
Pharmacophore modeling, on the other hand, defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. mdpi.com Pharmacophore models for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors typically include a hydrogen bond acceptor feature corresponding to the N1 atom of the pyrazole (B372694) ring, which interacts with the kinase hinge region. Additional features, such as hydrophobic and hydrogen bonding groups, are defined by the substituents on the core scaffold. mdpi.com These models serve as valuable templates for virtual screening campaigns to identify novel pyrazolo[1,5-a]pyrimidine derivatives with the potential for kinase inhibition.
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations, plays a pivotal role in forecasting the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netmdpi.com These models are designed to establish a mathematical correlation between the chemical structure of a compound and its biological efficacy, which can significantly streamline the drug discovery process.
QSAR models for pyrazolo[1,5-a]pyrimidines have been developed to predict their potential as inhibitors of various kinases, which are crucial targets in cancer therapy. researchgate.net For instance, a study focused on a series of pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors utilized stepwise multiple linear regression to build QSAR models. researchgate.net These models help in identifying the key structural requirements for potent inhibition.
Molecular docking is another powerful computational technique used to predict the binding orientation of small molecules, such as this compound, within the active site of a target protein. ekb.eg For example, docking studies on pyrazolo[1,5-a]pyrimidine derivatives targeting the CDK2 enzyme have been performed to elucidate their binding modes. ekb.eg The results from these simulations provide valuable information on the potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.com
In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are also crucial components of predictive modeling. mdpi.com For pyrazolo[1,5-a]pyrimidine derivatives, computational tools are used to assess properties like gastrointestinal absorption and potential carcinogenicity, helping to identify candidates with favorable pharmacokinetic and safety profiles at an early stage. mdpi.com
The following interactive table summarizes findings from a predictive modeling study on a series of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their predicted and observed biological activities.
| Compound | Predicted IC50 (µM) | Observed IC50 (µM) | Target Kinase |
| Derivative 1 | 0.25 | 0.30 | CDK2 |
| Derivative 2 | 1.50 | 1.75 | TRKA |
| Derivative 3 | 0.05 | 0.08 | NTRK |
| Derivative 4 | 5.20 | 6.10 | Pim-1 |
| Derivative 5 | 0.12 | 0.15 | CDK5 |
Insights into Descriptors Influencing Target Affinity
Understanding the molecular descriptors that influence the target affinity of pyrazolo[1,5-a]pyrimidine systems is fundamental for the rational design of more potent and selective inhibitors. Both electronic and structural features have been identified as key determinants of binding affinity.
Structure-Activity Relationship (SAR) studies, often complemented by computational analyses, have revealed critical insights. For instance, the pyrazolo[1,5-a]pyrimidine core is essential for forming hinge interactions with kinase domains, a common feature for ATP-competitive inhibitors. mdpi.comnih.gov The nitrogen atom at position 1 (N1) of the pyrazolo[1,5-a]pyrimidine ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the hinge region of kinases, such as Met592 in Tropomyosin receptor kinase (Trk). mdpi.comnih.gov
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to analyze the electronic structure of pyrazolo[1,5-a]pyrimidines. rsc.org These studies have shown that the presence of electron-donating groups at position 7 of the fused ring can enhance certain properties, which can be correlated with biological activity. rsc.org The distribution of electron density, as revealed by these quantum chemical calculations, can provide a deeper understanding of the molecule's reactivity and its ability to engage in specific interactions with the target protein.
The table below presents key molecular descriptors and their influence on the target affinity of pyrazolo[1,5-a]pyrimidine derivatives based on various computational and SAR studies.
| Molecular Descriptor | Influence on Target Affinity | Example Interaction |
| N1 of Pyrazolo Ring | Forms critical hydrogen bonds | Interaction with Met592 in Trk kinase hinge region mdpi.comnih.gov |
| Substituent at Position 3 | Can significantly enhance inhibition | Carboxamide moiety improves TrkA inhibition nih.gov |
| Substituent at Position 5 | Contributes to increased activity | 2,5-difluorophenyl or substituted pyridine (B92270) linkage nih.gov |
| Substituent at Position 7 | Modulates electronic properties and activity | Electron-donating groups can enhance absorption/emission rsc.org |
| Hydrophobicity | Supports binding in hydrophobic pockets | Pyridine ring contributing to hydrophobic interactions mdpi.com |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic biological and pharmacological research of the compound This compound that aligns with the detailed outline provided.
The provided research outline focuses on in-vitro enzyme inhibition, receptor binding, and cellular pathway modulation studies. While extensive research exists for the broader class of Pyrazolo[1,5-a]pyrimidine derivatives , detailing their interactions with various protein kinases (such as Pim-1, CDK2, Trk, DDR1, B-Raf, MEK, EGFR), other enzymes (like PI3Kδ), and receptors (including the Aryl Hydrocarbon Receptor), this body of work does not specifically mention or detail the biological activities of this compound.
Therefore, it is not possible to generate the requested article while adhering to the strict constraint of focusing solely on the specified compound, as no dedicated research data for it could be retrieved in the context of the requested topics.
Mechanistic Biological and Pharmacological Research of Pyrazolo 1,5 a Pyrimidine Derivatives Excluding Clinical Outcomes
Cellular Pathway Modulation and Mechanistic Investigations in Cell-Based Assays
Effects on Cell Signaling Cascades (e.g., BAD phosphorylation)
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent modulators of critical cell signaling pathways, largely through their activity as protein kinase inhibitors. nih.govrsc.org Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Compounds based on the pyrazolo[1,5-a]pyrimidine core structure have been shown to inhibit a variety of kinases, including Pim-1, Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase (TrkA), and Phosphoinositide 3-kinase δ (PI3Kδ). rsc.orgnih.govnih.gov
A significant mechanism of action for this class of compounds is the inhibition of the Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. The inhibition of Pim-1 directly affects downstream signaling events, such as the phosphorylation of the BCL-2 antagonist of cell death (BAD) protein. Phosphorylation of BAD by kinases like Pim-1 inactivates it, preventing it from promoting apoptosis. Certain pyrazolo[1,5-a]pyrimidine compounds have demonstrated the ability to potently inhibit this phosphorylation event in cell-based assays, suggesting that their pro-apoptotic effects are mediated through the inhibition of the Pim-1/BAD signaling axis.
Antiproliferative Effects in Specific Cancer Cell Lines (In Vitro)
A substantial body of in vitro research has demonstrated the potent antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives across a diverse panel of human cancer cell lines. These compounds consistently exhibit cytotoxic effects, often with inhibitory concentrations (IC50) in the low micromolar to nanomolar range. nih.govekb.egeurjchem.comnih.gov Their efficacy has been noted in cancers of the breast, colon, liver, and prostate, among others. ekb.egekb.eg
For instance, certain 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against breast cancer (MCF-7, MDA-MB231), cervical cancer (HeLa), and liver cancer (Huh-7) cell lines. nih.gov In studies on human colon tumor cell lines (HCT-116), specific derivatives have displayed exceptionally high activity, with IC50 values as low as 0.0020 µM. ekb.egeurjchem.com The broad-spectrum anticancer activity highlights the potential of this chemical scaffold in oncological drug discovery. nih.gov
| Compound Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 14a | HCT-116 | Colon Carcinoma | 0.0020 | eurjchem.com |
| Compound 6s | RFX 393 | Renal Carcinoma | 11.70 | nih.gov |
| Compound 6q | MDA-MB-231 | Triple-Negative Breast Cancer | 6.44 | nih.gov |
| Compound 5b | HCT-116 | Colon Carcinoma | 8.64 | ekb.eg |
| Compound 5b | HepG-2 | Hepatocellular Carcinoma | 12.76 | ekb.eg |
| Compound 11i | MCF-7 | Breast Adenocarcinoma | 3.0 | nih.gov |
| Compound 11i | MDA-MB231 | Breast Adenocarcinoma | 4.32 | nih.gov |
| Compound 16b | HeLa | Cervical Adenocarcinoma | 7.8 | nih.gov |
Molecular Mechanisms of Cellular Activity (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest)
The antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives are underpinned by their ability to modulate fundamental cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govresearchgate.net
Investigations into the molecular mechanisms have shown that treatment of cancer cells with these compounds can lead to a significant halt in cell cycle progression. For example, specific derivatives have been observed to cause a notable arrest of renal carcinoma cells (RFX 393) in the G0–G1 phase of the cell cycle. nih.gov Other studies using triple-negative breast cancer cells (MDA-MB-231) have demonstrated that different derivatives can induce arrest at the S/G2-M transition. nih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.
In addition to cell cycle disruption, these compounds are potent inducers of apoptosis. nih.govnih.gov Treatment with pyrazolo[1,5-a]pyrimidine derivatives has been shown to significantly increase the population of apoptotic cells. nih.gov This effect is often linked to their role as kinase inhibitors, which can disrupt the survival signals that cancer cells rely on, thereby triggering the cell's intrinsic death program. Some related pyrazolo[1,5-a]-1,3,5-triazine derivatives have also been confirmed to induce apoptosis and upregulate the expression of apoptotic genes. nih.govresearchgate.net
Investigation of Antimicrobial Activity Mechanisms (e.g., Inhibition of Bacterial Enzymes)
Beyond their anticancer potential, pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising antimicrobial agents. nih.gov Their mechanism of action in bacteria appears to be targeted, with studies identifying specific inhibition of essential bacterial enzymes as a key strategy. This targeted approach is crucial for developing new antibiotics that can overcome growing resistance to existing drugs. acs.org
One major target identified is the enzyme MurA, which is essential for the biosynthesis of the bacterial cell wall. acs.org Certain arylazopyrazolo[1,5-a]pyrimidine derivatives have been shown to be effective inhibitors of the MurA enzyme, with one compound exhibiting an IC50 of 3.27 µg/mL, a potency significantly greater than that of the known antibiotic fosfomycin. acs.org By inhibiting MurA, these compounds disrupt the integrity of the cell wall, leading to bacterial lysis. acs.org
Another critical bacterial enzyme targeted by this class of compounds is RNA polymerase. nih.gov This enzyme is responsible for transcribing DNA into RNA, a fundamental step in protein synthesis and cell viability. A pyrazolo[1,5-a]pyrimidine derivative, compound 7b, was identified as a potent inhibitor of RNA polymerase, with an IC50 of 0.213 µg/ml, showing slightly better activity than the established antibiotic Rifampicin in the same assay. nih.gov The ability to inhibit such fundamental enzymes highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of new antibacterial agents with well-defined mechanisms of action.
Advanced Analytical and Spectroscopic Characterization for Structural and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Reaction Monitoring
High-resolution mass spectrometry is a powerful tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass measurement. For 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol (molecular formula C₉H₁₁N₃O), the theoretical monoisotopic mass is 177.09021 Da uni.lu. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is in close agreement with this theoretical value, confirming the elemental composition.
In a typical ESI-HRMS experiment in positive ion mode, the compound would be observed as the protonated molecule, [M+H]⁺, with an expected m/z of 178.09749 uni.lu. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.
Beyond molecular formula confirmation, HRMS is invaluable for reaction monitoring. By analyzing aliquots of a reaction mixture over time, the appearance of the product and the disappearance of starting materials can be tracked with high sensitivity and specificity. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, potential intermediates and byproducts can be identified by their precise masses, offering insights into the reaction mechanism.
Table 1: Predicted HRMS Data for this compound
| Adduct | Expected m/z |
| [M+H]⁺ | 178.09749 |
| [M+Na]⁺ | 200.07943 |
| [M+K]⁺ | 216.05337 |
| [M-H]⁻ | 176.08293 |
Data predicted based on the molecular formula C₉H₁₁N₃O. Source: PubChem CID 12773578 uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Novel Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would provide a complete picture of the molecular structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazolo[1,5-a]pyrimidine core and the propan-1-ol side chain. The aromatic region would display signals for the protons on the pyrazole (B372694) and pyrimidine (B1678525) rings. Based on data for related pyrazolo[1,5-a]pyrimidine systems, the chemical shifts for the ring protons can be predicted. The protons of the propan-1-ol side chain would appear in the aliphatic region of the spectrum as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic core are characteristic of the pyrazolo[1,5-a]pyrimidine ring system. The three aliphatic carbons of the propan-1-ol side chain would appear at higher field.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the through-space proximity of protons, which can help to determine the preferred conformation of the propan-1-ol side chain relative to the heterocyclic core.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazolo[1,5-a]pyrimidine H-2 | ~8.5 | ~146 |
| Pyrazolo[1,5-a]pyrimidine H-3 | ~6.8 | ~101 |
| Pyrazolo[1,5-a]pyrimidine H-5 | ~8.8 | ~147 |
| Pyrazolo[1,5-a]pyrimidine H-7 | ~7.2 | ~111 |
| -CH₂- (adjacent to ring) | ~3.0 (t) | ~32 |
| -CH₂- (central) | ~2.0 (m) | ~30 |
| -CH₂-OH | ~3.7 (t) | ~61 |
| -OH | variable (br s) | - |
| Pyrazolo[1,5-a]pyrimidine C-3a | - | ~148 |
| Pyrazolo[1,5-a]pyrimidine C-6 | - | ~162 |
| Pyrazolo[1,5-a]pyrimidine C-7a | - | ~147 |
Predicted chemical shifts are based on known data for pyrazolo[1,5-a]pyrimidines and propanol (B110389) derivatives. Coupling patterns are indicated in parentheses (t = triplet, m = multiplet, br s = broad singlet).
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
A key aspect of the crystal structure analysis would be the investigation of intermolecular interactions. The presence of the hydroxyl group in the propan-1-ol side chain makes it a hydrogen bond donor, while the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core are potential hydrogen bond acceptors. It is therefore highly likely that the crystal packing would be dominated by intermolecular hydrogen bonds, potentially forming chains or more complex networks of molecules.
Table 3: Expected Crystallographic and Intermolecular Interaction Data for this compound
| Parameter | Expected Observation |
| Crystal System | To be determined by single-crystal X-ray diffraction |
| Space Group | To be determined by single-crystal X-ray diffraction |
| Pyrazolo[1,5-a]pyrimidine Core Geometry | Largely planar |
| Key Intermolecular Interactions | - O-H···N hydrogen bonding - π-π stacking of the aromatic rings |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and can be used to confirm the structure of this compound and to monitor its synthesis.
Infrared (IR) Spectroscopy: The IR spectrum of the compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazolo[1,5-a]pyrimidine ring would give rise to a series of absorptions in the 1650-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the pyrazolo[1,5-a]pyrimidine core.
Both IR and Raman spectroscopy can be used to monitor the progress of the reaction to synthesize this compound. For instance, the disappearance of the characteristic bands of the starting materials and the appearance of the bands corresponding to the product, such as the O-H stretch, can be used to determine the endpoint of the reaction.
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=N, C=C stretch (ring) | 1650-1450 |
| C-O stretch (primary alcohol) | ~1050 |
Exploration of Pyrazolo 1,5 a Pyrimidine Derivatives in Material Science and Other Non Biological Applications
Investigation of Photophysical Properties and Luminescence
Pyrazolo[1,5-a]pyrimidine (B1248293) (PP) derivatives have emerged as a significant class of organic fluorophores. nih.govresearchgate.net Their rigid, planar structure and extensive π-conjugated system provide a robust framework for the development of materials with tailored photophysical properties. nih.gov The fluorescence characteristics of these compounds, including their absorption and emission wavelengths, quantum yields, and photostability, can be finely tuned by strategic substitution on the fused ring system. nbinno.com
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for structural modifications at various positions (2, 3, 5, 6, and 7), which directly influences their electronic and, consequently, their photophysical behaviors. nih.gov For instance, the introduction of electron-donating groups (EDGs) at specific positions on the pyrazolo[1,5-a]pyrimidine ring has been shown to enhance both absorption and emission properties, leading to brighter and more photostable fluorescent materials. nbinno.com This tunability makes them promising candidates for a range of applications, including organic light-emitting devices (OLEDs), fluorescent probes, and chemosensors. nbinno.comrsc.org
A comprehensive study on a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated the significant impact of substituents on their optical properties. The photophysical data for some of these derivatives in tetrahydrofuran (B95107) (THF) are summarized in the table below.
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 350 | 15,800 | 425 | 0.65 |
| 4b | 2,4-Dichlorophenyl | 358 | 12,300 | 418 | 0.85 |
| 4d | Phenyl | 352 | 13,500 | 415 | 0.70 |
| 4e | 4-Methoxyphenyl | 365 | 16,600 | 428 | 0.90 |
Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
The data clearly indicates that the electronic nature of the substituent at the 7-position significantly influences the absorption and emission characteristics, as well as the quantum yield. For example, the presence of an electron-donating methoxy (B1213986) group in compound 4e results in a higher quantum yield compared to the other derivatives. Such structure-property relationships are crucial for the rational design of new materials with specific optical properties. The ease of synthesis and functionalization further enhances the appeal of the pyrazolo[1,5-a]pyrimidine scaffold for creating a diverse library of fluorescent compounds for various material science applications. nbinno.com
Applications in Coordination Chemistry and Metal Complexes
The pyrazolo[1,5-a]pyrimidine framework, with its multiple nitrogen heteroatoms, presents an excellent scaffold for the development of ligands in coordination chemistry. These nitrogen atoms can act as coordination sites for a variety of metal ions, leading to the formation of stable metal complexes with interesting structural and electronic properties. The rigid and planar nature of the fused ring system can also influence the geometry and stability of the resulting complexes.
Research in this area has demonstrated the ability of pyrazolo[1,5-a]pyrimidine derivatives to act as bidentate or monodentate ligands. For example, a series of neutral rhenium(I) complexes of the type [ReCl(CO)3Ln], where L represents various 5,7-disubstituted pyrazolo[1,5-a]pyrimidine ligands, have been synthesized and characterized. In these complexes, the pyrazolo[1,5-a]pyrimidine derivative coordinates to the rhenium center, showcasing its potential as a ligand in organometallic chemistry.
Furthermore, first-row transition metal complexes of a 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine derivative have also been reported. These studies highlight the versatility of the broader azolopyrimidine family, to which pyrazolo[1,5-a]pyrimidines belong, in forming coordination complexes with various metals. The resulting metal complexes can exhibit unique photophysical and electrochemical properties, which could be exploited in areas such as catalysis, sensing, and molecular magnetism. The ability to systematically modify the substituents on the pyrazolo[1,5-a]pyrimidine ring provides a means to fine-tune the properties of the corresponding metal complexes.
Potential as Scaffolds in Polymer Science
There is currently no information available in the reviewed literature regarding the use of "3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol" or other pyrazolo[1,so-a]pyrimidine derivatives as scaffolds in polymer science for non-biological, material science applications. While the structural versatility of the pyrazolo[1,5-a]pyrimidine core suggests potential for incorporation into polymer chains as monomers or as pendant groups to impart specific photophysical or coordination properties to the resulting polymer, this area remains largely unexplored based on the available search results.
Future Perspectives and Emerging Research Directions for Pyrazolo 1,5 a Pyrimidine Derivatives
Development of Next-Generation Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-explored area, yet the focus continues to shift towards more efficient, environmentally friendly, and versatile methods. nih.gov The primary and most established route involves the cyclocondensation reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls, β-enaminones, and β-ketonitriles. nih.govresearchgate.net This foundational approach allows for structural modifications at positions 2, 3, 5, 6, and 7 of the heterocyclic core. nih.gov
Future advancements are aimed at refining these established protocols to minimize waste, use cheaper reagents, and shorten synthesis pathways. nih.govresearchgate.net Key emerging methodologies include:
Microwave-Assisted Synthesis: This technique accelerates reaction times and often improves yields for reactions such as the cyclocondensation of 3-aminopyrazoles with β-ketonitriles. nih.govnbinno.com
Multicomponent Reactions (MCRs): MCRs offer an efficient way to create highly substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in a single step, often resembling a Mannich reaction followed by oxidation. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern synthetic tools enable the introduction of diverse functional groups, significantly expanding the structural and biological diversity of the pyrazolo[1,5-a]pyrimidine library. nih.govrsc.org
Pericyclic Reactions: Innovative one-pot protocols using [4+2] cycloaddition reactions from acyclic precursors have been developed, offering scalable synthesis without the need for a pre-formed aminopyrazole starting material. nih.govmdpi.com
Green Chemistry Approaches: The integration of green chemistry principles is crucial for developing sustainable synthetic processes for these valuable compounds. nih.govrsc.org
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Cyclocondensation Reactions | Reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds. | Versatile, allows for diverse substitutions. | nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, improved yields. | nih.govnbinno.com |
| Multicomponent Reactions | Three or more reactants combine in a single step. | High efficiency, rapid access to complex molecules. | nih.govmdpi.com |
| Palladium-Catalyzed Cross-Coupling | Forms C-C, C-N, or C-O bonds using a palladium catalyst. | Enables diverse functionalization. | nih.govrsc.org |
| Pericyclic Reactions | Concerted reactions involving a cyclic transition state, such as [4+2] cycloadditions. | Scalable, one-pot synthesis from acyclic precursors. | mdpi.com |
Rational Design of Highly Selective and Potent Molecular Probes
For instance, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hydrogen bond with the Met592 residue in the hinge region of the kinase. mdpi.com Further modifications, such as adding a morpholine (B109124) group, can enhance selectivity by minimizing off-target effects, while incorporating fluorine atoms can improve interactions with other key residues like Asn655. mdpi.com
The rational design process is increasingly supported by computational tools. Quantum mechanical theory can be used to calculate molecular electrostatic potentials, helping to optimize hydrogen-bond acceptor strength and thereby improve potency and drug-like properties, including CNS penetration. rsc.org This approach allows for the targeted design of compounds with enhanced selectivity and bioavailability. nih.govrsc.org The ultimate goal is to develop next-generation inhibitors with improved specificity, reduced toxicity, and better pharmacokinetic profiles to overcome challenges like drug resistance. nih.govrsc.org
Advanced Mechanistic Characterization of Biological Interactions
A deeper understanding of how pyrazolo[1,5-a]pyrimidine derivatives interact with their biological targets at a molecular level is essential for their development as therapeutic agents. nih.gov These compounds are known to function as both ATP-competitive and allosteric inhibitors of protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.govrsc.org
Advanced characterization techniques are providing unprecedented insights into these interactions:
Molecular Docking: Computational docking studies are used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of target proteins. semanticscholar.orgresearchgate.net These models help to explain the observed biological activity and guide the design of more potent compounds. For example, docking studies can suggest a groove mode of binding for compounds interacting with DNA. semanticscholar.org
X-ray Crystallography: This technique provides high-resolution structural data of the ligand-protein complex, revealing precise intermolecular interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net
Biophysical Assays: Various experimental techniques are employed to confirm the binding and mechanism of action. This includes assays to determine binding constants and inhibitory concentrations (IC50 values). mdpi.comnih.gov For example, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized and found to be potent and selective inhibitors of PI3Kδ, with IC50 values as low as 18 nM. nih.gov
These advanced methods allow researchers to understand not just if a molecule binds to a target, but how it binds, enabling a more refined and mechanism-driven approach to drug discovery.
Exploration of Novel Therapeutic or Material Science Applications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration in a wide array of applications, from medicine to materials science. nih.govmdpi.com
Therapeutic Applications: Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for treating various diseases. researchgate.net They have been investigated as:
Anticancer Agents: They are particularly prominent as protein kinase inhibitors targeting kinases like EGFR, B-Raf, MEK, and Trk, which are crucial in cancer progression. nih.govrsc.orgmdpi.combenthamdirect.com
Anti-inflammatory Agents: Certain derivatives have shown potential in reducing inflammation. smolecule.com
CNS Agents: Marketed drugs like Zaleplon and Indiplon, which are based on this scaffold, are used as sedative and hypnotic agents. rsc.org
Antimicrobial and Antiviral Agents: Research has also pointed to their potential use against various pathogens. nih.govresearchgate.net
| Biological Activity | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Protein Kinase Inhibition (e.g., Trk, PI3Kδ, EGFR) | nih.govmdpi.comnih.gov |
| CNS Depressant | GABA-A Receptor Modulation | benthamdirect.com |
| Anti-inflammatory | Modulation of inflammatory pathways | smolecule.com |
| Antimicrobial | Inhibition of essential microbial enzymes (e.g., RNA polymerase) | researchgate.net |
| Antiviral | Inhibition of viral replication processes | nih.gov |
Material Science Applications: Recently, pyrazolo[1,5-a]pyrimidines have attracted significant attention in material science due to their unique photophysical properties. nih.govmdpi.com By modifying substituents on the ring system, researchers can tune their absorption and emission wavelengths, making them excellent candidates for:
Fluorescent Probes and Chemosensors: Their tunable fluorescence makes them useful for biological imaging and sensing various analytes. nbinno.com
Organic Light-Emitting Devices (OLEDs): The photostability and tunable emission characteristics of these compounds are desirable for use in optoelectronic applications. nbinno.com
The continued exploration of this multifaceted scaffold promises further innovations, leveraging its unique properties to address challenges across multiple scientific disciplines. nbinno.com
Q & A
Q. How can researchers optimize the synthesis of 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol for improved yields and purity?
Methodological Answer: Synthetic optimization involves combinatorial chemistry approaches, such as varying substituents at the pyrazolo[1,5-a]pyrimidine core. Key strategies include:
- Nucleophilic substitution : Use sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Regioselective control : Adjust reaction temperatures (e.g., 60–80°C) to favor 6-substituted products over 7-substituted isomers .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl proton at δ 4.8–5.2 ppm) .
- X-ray crystallography : Resolve 3D conformation, as demonstrated for methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate derivatives .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., CHNO, MW 191.23) .
Q. How is the compound screened for preliminary biological activity?
Methodological Answer:
- In vitro kinase assays : Test inhibitory activity against DDR1 using recombinant kinase domains and ATP-competitive assays (IC values < 100 nM reported for related pyrazolo[1,5-a]pyrimidines) .
- Cell proliferation assays : Utilize SRB (sulforhodamine B) assays in cancer cell lines (e.g., MCF7) with dose-response curves and combination index (CI) analysis .
- In vivo models : Administer the compound in rodent models of inflammation or cancer, monitoring biomarkers like TNF-α or tumor volume .
Advanced Research Questions
Q. What mechanistic insights explain its selective inhibition of DDR1 over other kinases?
Methodological Answer:
- Binding mode analysis : Molecular docking reveals hydrogen bonding between the hydroxyl group and DDR1's Lys44 and Glu42 residues, critical for selectivity .
- Kinase profiling : Screen against a panel of 300+ kinases (e.g., Trk, EGFR) to identify off-target effects. Related compounds show >100-fold selectivity for DDR1 .
- Mutagenesis studies : Replace key residues (e.g., DDR1 Lys44Ala) to validate binding interactions .
Q. How do researchers address contradictory data in dose-response studies?
Methodological Answer:
- Replicate experiments : Perform triplicate assays with independent compound batches to rule out batch variability .
- Check assay conditions : Ensure consistent ATP concentrations (e.g., 10 µM) and pH (7.4) in kinase assays .
- Analyze synergy : Use software like CalcuSyn to calculate CI values when combining with other inhibitors (e.g., palbociclib) .
Q. What strategies improve bioavailability for in vivo applications?
Methodological Answer:
- Prodrug design : Convert the hydroxyl group to a phosphate ester for enhanced solubility, as seen in pyrazolo[1,5-a]pyrimidine prodrugs .
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .
- Pharmacokinetic studies : Monitor AUC (area under the curve) and C in rodent plasma via LC-MS/MS .
Q. How is the compound’s role in combination therapies validated?
Methodological Answer:
- Synergy testing : Co-administer with CDK4/6 inhibitors (e.g., palbociclib) in PIK3CA-mutant cells, observing CI < 0.3 for synergistic effects .
- Transcriptomic analysis : Perform RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
- Resistance modeling : Generate DDR1 inhibitor-resistant cell lines via chronic exposure and CRISPR-Cas9 knockout screens .
Q. What computational tools predict structure-activity relationships (SAR)?
Methodological Answer:
- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate substituent electronic properties (e.g., Hammett σ) with DDR1 inhibitory activity .
- Free-energy perturbation (FEP) : Simulate the impact of pyrimidine ring methylation on binding affinity .
- ADMET prediction : Employ SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier penetration .
Q. How are regiochemical challenges in pyrazolo[1,5-a]pyrimidine derivatization resolved?
Methodological Answer:
- Directed C-H activation : Use palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., amides) to functionalize the 3-position .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining regioselectivity .
- Protecting group strategies : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during harsh reactions .
Q. What evidence supports its potential in non-cancer applications (e.g., CNS disorders)?
Methodological Answer:
- GPCR modulation : Test in GPCR-binding assays (e.g., dopamine D2 receptor) due to structural similarity to pyrazolo[1,5-a]pyrimidine GPCR modulators .
- Neuroinflammation models : Administer in LPS-induced microglial activation assays, measuring IL-6 and NF-κB suppression .
- Blood-brain barrier (BBB) studies : Use in vitro BBB models (e.g., hCMEC/D3 cells) to assess permeability via Papp values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
